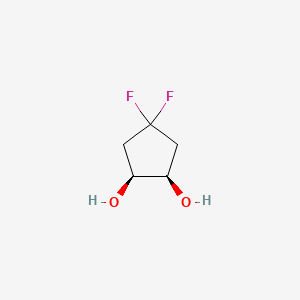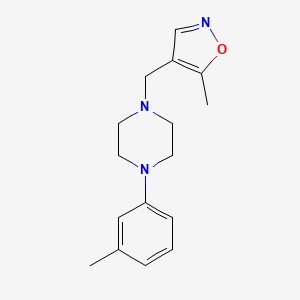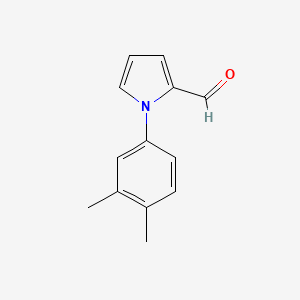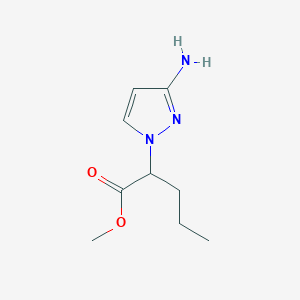![molecular formula C10H17ClO2S B2500797 Spiro[3.5]nonan-9-ylmethanesulfonyl chloride CAS No. 2253640-37-6](/img/structure/B2500797.png)
Spiro[3.5]nonan-9-ylmethanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[3.5]nonan-9-ylmethanesulfonyl chloride is an organosulfur compound . It has a molecular weight of 236.76 . The IUPAC name for this compound is spiro[3.5]nonan-5-ylmethanesulfonyl chloride .
Synthesis Analysis
The synthesis of spiro compounds often involves complex reactions . For instance, the construction of a spiro-β-lactam system involves a [2 + 2] cycloaddition reaction between N-phenyl-11 H-indeno[1,2-b]quinoxalin-11-imine derivatives and various phenoxyacetic acid derivatives in the presence of triethylamine and p-toluenesulfonyl chloride (TsCl) at room temperature using CH2Cl2 as a solvent .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17ClO2S/c11-14(12,13)8-9-4-1-2-5-10(9)6-3-7-10/h9H,1-8H2 . This code provides a unique identifier for the compound and can be used to generate a 3D structure.Chemical Reactions Analysis
This compound, like other sulfonyl chlorides, is highly reactive . It is an electrophile, functioning as a source of the “CH3SO2+” synthon . It is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .Physical and Chemical Properties Analysis
This compound has a molecular weight of 236.76 . It is a colorless liquid that dissolves in polar organic solvents .Aplicaciones Científicas De Investigación
Reactions with Nucleophiles and Cyclization Processes
Moskalenko and Boev (2009) demonstrated that condensation of N-substituted 3-azabicyclo[3.3.1]nonan-9-ones with various nucleophiles forms spiro heterocyclic compounds fused at the C9 atom. Treatment with anhydrous hydrogen chloride leads to the formation of spiro[3-azabicyclo[3.3.1]nonane-9,2′-azole] hydrochlorides (Moskalenko & Boev, 2009). Kuroda et al. (2000) synthesized spiro[4.5]decane and spiro[4.4]nonane ring systems using FeCl3-induced Nazarov cyclization of α-(trimethylsilylmethyl)divinyl ketone derivatives (Kuroda et al., 2000).
Structural Analysis and Synthesis
Wrackmeyer, Khan, and Kempe (2008) reported on the synthesis of spirosilane derivatives through a combination of 1,2-hydroboration and 1,1-organoboration, demonstrating the formation of unique spiro compounds and their molecular structures (Wrackmeyer, Khan, & Kempe, 2008). Gerlach and Müller (1972) described syntheses leading to spiro[4.4]nonane-1, 6-dione and its conversion to trans, trans-spiro[4.4]nonane-1,6-diol, which were resolved into enantiomers (Gerlach & Müller, 1972).
Novel Spiro Compound Synthesis
Additional Applications
Tanaka, Mori, and Narasaka (2004) explored the preparation of Spiro[indoline-3,2'-pyrrolidine] derivatives from β-3-indolyl ketone oximes, demonstrating applications in diazaspirocycles (Tanaka, Mori, & Narasaka, 2004). Bosworth and Magnus (1973) investigated the conversion of 9-methyl-6-p-tolyl-7-oxatricyclo[4,3,0,03,9]nonane into a model for sesquiterpene synthesis (Bosworth & Magnus, 1973).
Propiedades
IUPAC Name |
spiro[3.5]nonan-9-ylmethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClO2S/c11-14(12,13)8-9-4-1-2-5-10(9)6-3-7-10/h9H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLOAAIRYLEOHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCC2)C(C1)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrochloride](/img/structure/B2500717.png)
![1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea](/img/structure/B2500723.png)

![3-(5-chloro-2-methoxyphenyl)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]urea](/img/structure/B2500726.png)

![N-(4-acetamidophenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2500729.png)
![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2500731.png)
![4,4-Dimethyl-1,5-dioxaspiro[2.4]heptane](/img/structure/B2500732.png)
![[2-[4-(6-Methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2500733.png)


![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide](/img/structure/B2500737.png)
